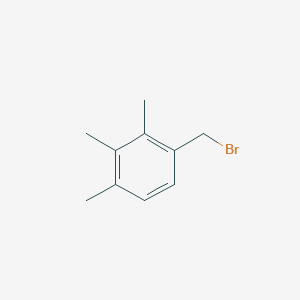

1-(Bromomethyl)-2,3,4-trimethylbenzene

Description

1-(Bromomethyl)-2,3,4-trimethylbenzene is a brominated aromatic compound featuring a central benzene ring substituted with three methyl groups and a bromomethyl functional group. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of its bromomethyl (-CH₂Br) moiety. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of 213.12 g/mol.

Key structural insights include:

- NMR Characterization: The bromomethyl group produces a singlet at 5.09 ppm in the $ ^1H $ NMR spectrum, confirming its successful incorporation into the aromatic framework .

- Elemental Analysis: Found values (C: 71.33%, H: 3.79%) align closely with theoretical calculations (C: 71.04%, H: 4.08%), validating purity .

- Synthetic Utility: It serves as a precursor for advanced intermediates, such as imidazolium salts and selones, through nucleophilic substitution reactions .

Properties

Molecular Formula |

C10H13Br |

|---|---|

Molecular Weight |

213.11 g/mol |

IUPAC Name |

1-(bromomethyl)-2,3,4-trimethylbenzene |

InChI |

InChI=1S/C10H13Br/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,6H2,1-3H3 |

InChI Key |

FJVNGXCGSWJLTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CBr)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Reactivity in Alkylation Reactions

- This compound : Reacts with nucleophiles (e.g., imidazoles) to form stable salts. The steric hindrance from adjacent methyl groups may slow reactivity compared to less-substituted analogs .

- 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene : Exhibits enhanced reactivity due to three bromomethyl groups, enabling rapid trifunctional alkylation. However, derived imidazolium salts (e.g., 3a ) are hygroscopic, limiting their practicality .

- 4-(Bromomethyl)benzaldehyde : The aldehyde group participates in orthogonal reactions (e.g., azide-alkyne cycloaddition), offering versatility in synthesizing heterocycles .

Stability and Crystallinity

- Stability : While this compound is stable under ambient conditions, trisubstituted analogs like 3a (imidazolium salts) are hygroscopic, necessitating anhydrous handling .

- Crystallinity : Selenium derivatives (e.g., tris-imidazole selones 4a–f ) exhibit excellent crystallinity, facilitating structural confirmation via XRD, unlike simpler bromomethylated aromatics .

Key Research Findings

NMR Spectral Differentiation : The bromomethyl group in this compound is identifiable by a singlet at 5.09 ppm , distinct from vinyl-bromine signals in analogs like 2g (δ 6.60–7.60 ppm for aromatic/vinyl protons) .

Elemental Analysis Consistency : Found C/H values for bromomethylated aromatics typically deviate <1% from theoretical values, ensuring reliable structural confirmation .

Hygroscopicity Challenges: Trisubstituted bromomethyl compounds (e.g., 3a) require careful storage, whereas monosubstituted derivatives are more robust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.